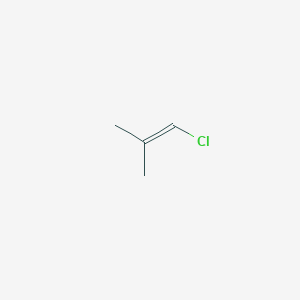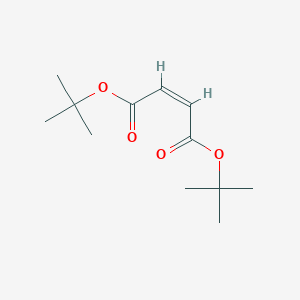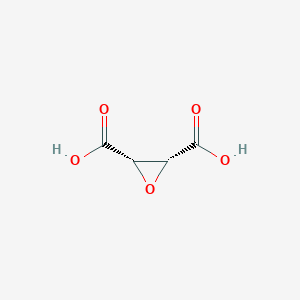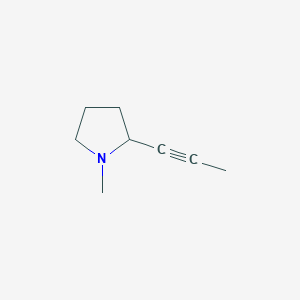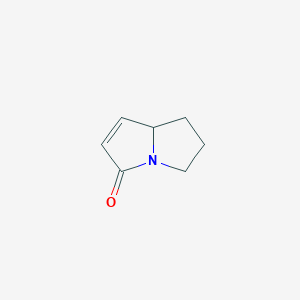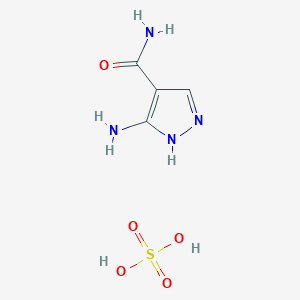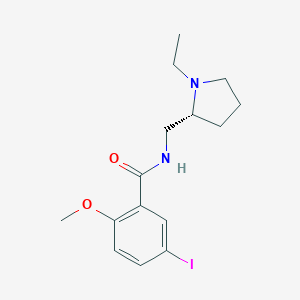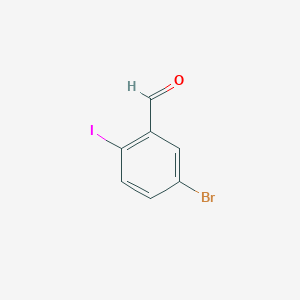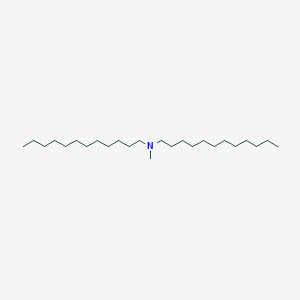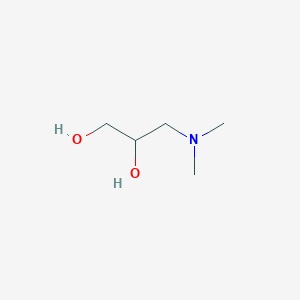![molecular formula C14H15NO3 B052071 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione CAS No. 120666-79-7](/img/structure/B52071.png)
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione , also known as 8-oxa-1-aza-7-phenylbicyclo[5.2.1]decane-9,10-dione , is a fascinating organic compound. Its chemical structure features a bicyclic scaffold with a phenyl group and an oxygen atom incorporated into the ring system. This compound belongs to the family of tropane alkaloids, which exhibit diverse and intriguing biological activities .
Synthesis Analysis
Researchers have explored various synthetic approaches to construct the 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core for tropane alkaloids. Most methods involve enantioselective construction, either starting from an acyclic precursor with the necessary stereochemical information or directly achieving stereochemical control during the transformation that generates the bicyclic architecture. Additionally, desymmetrization processes using achiral tropinone derivatives have been explored. These strategies have contributed to the preparation of this fundamental structure in a stereoselective manner .
properties
IUPAC Name |
7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPNSZLWPWZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923511 |
Source


|
| Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
CAS RN |
120666-79-7 |
Source


|
| Record name | 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

